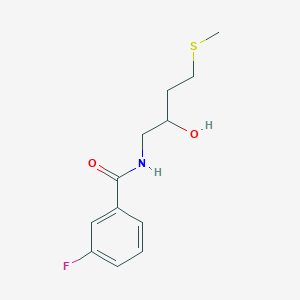![molecular formula C12H13N3O5S B2397208 4-[(2,6-ジオキソピペリジン-3-イル)カルバモイル]-1,3-チアゾール-2-カルボン酸エチル CAS No. 1707113-91-4](/img/structure/B2397208.png)
4-[(2,6-ジオキソピペリジン-3-イル)カルバモイル]-1,3-チアゾール-2-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[(2,6-dioxopiperidin-3-yl)carbamoyl]-1,3-thiazole-2-carboxylate is a complex organic compound with a molecular weight of 311.32 g/mol It features a thiazole ring, a piperidinone moiety, and an ethyl ester group
科学的研究の応用
Ethyl 4-[(2,6-dioxopiperidin-3-yl)carbamoyl]-1,3-thiazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2,6-dioxopiperidin-3-yl)carbamoyl]-1,3-thiazole-2-carboxylate typically involves multi-step organic reactions. . The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
Ethyl 4-[(2,6-dioxopiperidin-3-yl)carbamoyl]-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
作用機序
The mechanism of action of Ethyl 4-[(2,6-dioxopiperidin-3-yl)carbamoyl]-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biological pathways, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Similar compounds include other thiazole derivatives and piperidinone-containing molecules. Examples include:
- 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione
Uniqueness
Ethyl 4-[(2,6-dioxopiperidin-3-yl)carbamoyl]-1,3-thiazole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
特性
IUPAC Name |
ethyl 4-[(2,6-dioxopiperidin-3-yl)carbamoyl]-1,3-thiazole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5S/c1-2-20-12(19)11-14-7(5-21-11)10(18)13-6-3-4-8(16)15-9(6)17/h5-6H,2-4H2,1H3,(H,13,18)(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNGDCGSSYVQLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C(=O)NC2CCC(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2397125.png)


![N~4~-(2-methylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2397128.png)


![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B2397138.png)
![N-1,3-benzodioxol-5-yl-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2397139.png)




![4-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-di(tert-butyl)benzenol](/img/structure/B2397146.png)
![ethyl 4-((4-((3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2397147.png)
